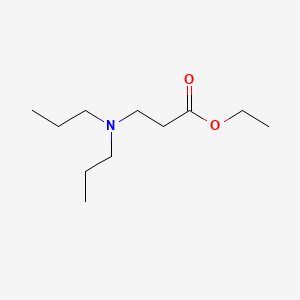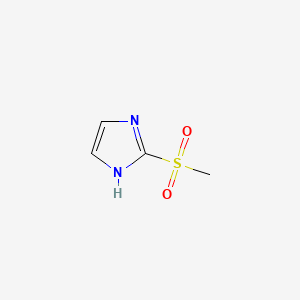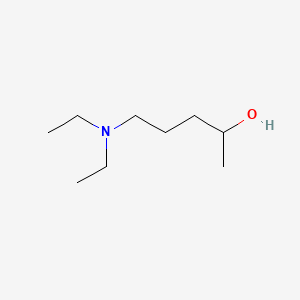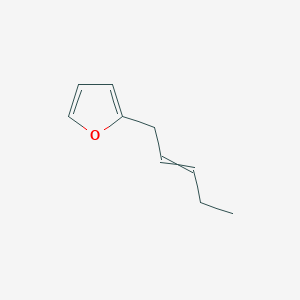
Anhidrido tetrafenilftálico
Descripción general
Descripción
Tetraphenylphthalic anhydride (TPPA) is a white crystalline solid with a molecular formula of C24H20O3. It is a widely used reagent in organic synthesis due to its high reactivity and stability. TPPA is used in a variety of chemical reactions such as the formation of amides, esters, and ketones. It is also used in the synthesis of polymers, dyes, and pharmaceuticals. TPPA has a wide range of applications in scientific research, such as organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Metodologías de síntesis orgánica
El anhídrido tetrafenilftálico se utiliza en investigaciones centradas en metodologías de síntesis orgánica. Sus voluminosos grupos fenilo se aprovechan para estudiar los efectos estéricos en los mecanismos de reacción y la cinética. Esto proporciona información sobre el diseño de nuevas reacciones y compuestos orgánicos .
Cristalografía de rayos X
El compuesto se ha caracterizado estructuralmente mediante cristalografía de rayos X, lo cual es esencial para comprender la estructura molecular y cristalina de los materiales .
Mecanismo De Acción
Target of Action
Tetraphenylphthalic anhydride (TPPA) is a distinctive organic compound, primarily recognized for its pivotal role in polymer chemistry and material science research
Mode of Action
The mode of action of TPPA involves its interaction with other organic compounds in chemical reactions. TPPA has been prepared by condensation of tetraphenylcyclopentadienone and maleic anhydride in nitrobenzene, followed by dehydrogenation of the tetraphenyldihydrophthalic anhydride with sulfur . This suggests that TPPA can participate in condensation and dehydrogenation reactions, contributing to the formation of complex organic structures.
Result of Action
The result of TPPA’s action is the formation of complex organic structures, particularly polymers. Its structural characteristics, including the presence of four phenyl groups attached to a phthalic anhydride moiety, significantly alter its physical and chemical properties, enabling it to participate in complex chemical reactions .
Análisis Bioquímico
Biochemical Properties
Tetraphenylphthalic anhydride plays a crucial role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes and proteins, facilitating the formation of complex polymeric structures. The compound’s interaction with enzymes such as esterases and hydrolases leads to the hydrolysis of the anhydride group, resulting in the formation of carboxylic acids . These interactions are essential for the synthesis of high-performance polymers used in various industrial applications.
Cellular Effects
Tetraphenylphthalic anhydride has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, impacting cell proliferation and differentiation . Additionally, tetraphenylphthalic anhydride can modulate gene expression by interacting with transcription factors, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of tetraphenylphthalic anhydride involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . For instance, tetraphenylphthalic anhydride can inhibit the activity of hydrolases, preventing the hydrolysis of specific substrates. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetraphenylphthalic anhydride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Tetraphenylphthalic anhydride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biochemical properties . Long-term studies have shown that the compound can have sustained effects on cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of tetraphenylphthalic anhydride vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can induce significant changes in cellular processes . Threshold effects have been observed, where a specific dosage level is required to elicit a measurable response. High doses of tetraphenylphthalic anhydride can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways .
Metabolic Pathways
Tetraphenylphthalic anhydride is involved in various metabolic pathways, including those related to its degradation and utilization. The compound interacts with enzymes such as esterases and hydrolases, which facilitate its breakdown into smaller metabolites . These metabolic pathways are essential for the compound’s elimination from the body and its overall impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, tetraphenylphthalic anhydride is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of tetraphenylphthalic anhydride are critical for its biochemical activity and its effects on cellular processes .
Subcellular Localization
The subcellular localization of tetraphenylphthalic anhydride is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects . The localization of tetraphenylphthalic anhydride within cells is essential for its activity and function, as it determines the specific cellular processes that the compound can influence .
Propiedades
IUPAC Name |
4,5,6,7-tetraphenyl-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20O3/c33-31-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30(29)32(34)35-31)24-19-11-4-12-20-24/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKXGCFFFZIWNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C3C(=C2C4=CC=CC=C4)C(=O)OC3=O)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197130 | |
| Record name | Tetraphenylphthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4741-53-1 | |
| Record name | Tetraphenylphthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4741-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraphenylphthalic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004741531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4741-53-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46729 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetraphenylphthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraphenylphthalic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetraphenylphthalic anhydride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9C5LSE3VV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















